

The Solubility Profile of 3-Iodo-4-methoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Iodo-4-methoxyaniline

Cat. No.: B1291583

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This technical guide provides a comprehensive overview of the solubility of **3-Iodo-4-methoxyaniline**, a key intermediate in various organic synthesis pathways, particularly in the development of novel pharmaceuticals. Understanding the solubility of this compound is critical for its effective use in research and drug development, impacting everything from reaction kinetics to purification and formulation. This document outlines its solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow of the process.

Physicochemical Properties

3-Iodo-4-methoxyaniline (CAS: 74587-12-5) is a white crystalline powder with a molecular weight of 249.05 g/mol and a melting point of 74°C.[1] Its structure, featuring an iodine atom and a methoxy group on an aniline backbone, imparts a degree of polarity that influences its solubility.

Solubility Data

While specific quantitative solubility data for **3-Iodo-4-methoxyaniline** in a wide range of organic solvents is not extensively reported in the literature, its solubility in methanol is noted. [1][2] Based on the general principles of "like dissolves like" and the known solubility of similar substituted anilines, a qualitative solubility profile can be inferred.[3][4] Aromatic amines like aniline are generally soluble in various organic solvents.[5][6][7] The presence of the polar methoxy group in the related compound 4-methoxyaniline enhances its solubility in polar organic solvents.[4]

For research and development purposes, it is highly recommended to experimentally determine the quantitative solubility in the specific solvent systems relevant to your application.

Table 1: Qualitative Solubility of **3-Iodo-4-methoxyaniline** in Common Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant, ϵ) | Expected Qualitative Solubility |
|-----------------|---|---------------------------------|
| Methanol | 32.7 | Soluble[1][2] |
| Ethanol | 24.5 | Soluble |
| Acetone | 20.7 | Soluble |
| Acetonitrile | 37.5 | Soluble |
| Dichloromethane | 8.9 | Soluble |
| Ethyl Acetate | 6.0 | Sparingly Soluble to Soluble |
| Toluene | 2.4 | Sparingly Soluble |
| Hexane | 1.9 | Insoluble |
| Water | 80.1 | Insoluble to Sparingly Soluble |

Note: This table is based on general solubility principles of similar compounds and the specific datum for methanol. Experimental verification is crucial.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of **3-Iodo-4-methoxyaniline** in an organic solvent of interest. This protocol can be adapted for both qualitative and quantitative measurements.

1. Materials and Equipment

- **3-Iodo-4-methoxyaniline** (high purity)
- Selected organic solvents (analytical grade)

- Analytical balance (± 0.1 mg)
- Vortex mixer
- Thermostatically controlled shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks, pipettes, and syringes
- Syringe filters (0.22 μm , compatible with the solvent)
- Glass vials with screw caps

2. Experimental Procedure

2.1. Preparation of Saturated Solutions (Equilibrium Method)

- Add an excess amount of **3-Iodo-4-methoxyaniline** to a series of glass vials.
- Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).
- Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.
- After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

2.2. Sample Analysis

- Carefully withdraw a known volume of the supernatant using a syringe.
- Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
- Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.
- Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of **3-Iodo-4-methoxyaniline**.

2.3. Quantification

- Prepare a series of standard solutions of **3-Iodo-4-methoxyaniline** of known concentrations in the solvent of interest.
- Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
- Use the calibration curve to determine the concentration of the saturated solution from the measured analytical response of the diluted sample.
- Calculate the solubility (S) in mg/mL or mol/L using the following formula:

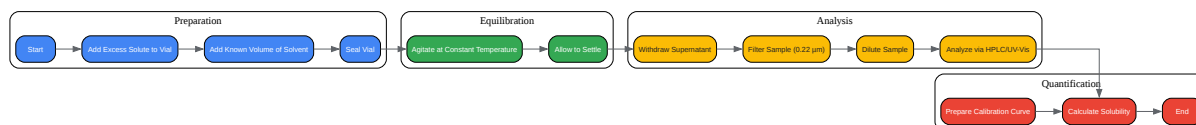
$$S = (\text{Concentration of diluted sample}) \times (\text{Dilution factor})$$

3. Safety Precautions

- Handle **3-Iodo-4-methoxyaniline** and all organic solvents in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **3-Iodo-4-methoxyaniline** and all solvents used for specific handling and disposal information.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.



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Caption: Experimental workflow for determining the solubility of **3-Iodo-4-methoxyaniline**.

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